molecular formula C19H37NO4 B1673262 K6PC-5 CAS No. 756875-51-1

K6PC-5

Cat. No.: B1673262
CAS No.: 756875-51-1
M. Wt: 343.5 g/mol
InChI Key: CGYVFCHCRBGGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of K6PC-5 is Sphingosine Kinase 1 (SPHK1) . SPHK1 is an enzyme that plays a crucial role in the production of Sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite . S1P regulates multiple cellular responses such as calcium signaling, growth, survival, and differentiation .

Mode of Action

This compound acts as a direct activator of SPHK1 . It induces a swift and temporary rise in intracellular calcium levels . This activation of SPHK1 leads to an increase in the production of S1P .

Biochemical Pathways

The activation of SPHK1 by this compound affects the S1P signaling pathway . This pathway is involved in a variety of cellular processes, including calcium signaling, cell growth, survival, and differentiation . The activation of SPHK1 leads to an increase in S1P levels, which in turn can regulate these cellular processes .

Pharmacokinetics

For instance, a study on a Huntington’s Disease mouse model indicated that chronic administration of this compound was well-tolerated .

Result of Action

This compound has been shown to have several effects at the molecular and cellular level. It can protect neuronal cells from oxygen glucose deprivation/re-oxygenation (OGDR), reducing apoptosis and promoting the activation of pro-survival kinases AKT and ERK . In the context of skin cells, this compound has been shown to enhance the expression of specific differentiation-associated marker proteins, regulate both differentiation and proliferation of keratinocytes, and inhibit epidermal hyperplasia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of neuronal cells, the protective effects of this compound against OGDR were observed under conditions of oxygen and glucose deprivation

Biochemical Analysis

Biochemical Properties

Dihydroxyisopropyl capryloylcaprylamide plays a significant role in biochemical reactions, particularly in the context of skin protection. It interacts with various enzymes, proteins, and other biomolecules. The compound contains a hydroxy group, which is the functional group of alcohols, and an isopropyl group, which is a branched saturated hydrocarbon residue with three carbon atoms . The capryloyl component indicates the presence of caprylic acid, a fatty acid introduced via an acylation reaction . These interactions contribute to its function as a skin-protecting agent, shielding the skin from external influences.

Cellular Effects

Dihydroxyisopropyl capryloylcaprylamide has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sphingosine kinase, for instance, has been shown to induce anti-aging effects in skin cells through intracellular calcium signaling . This interaction promotes epidermal differentiation and enhances the skin’s protective barrier.

Molecular Mechanism

At the molecular level, dihydroxyisopropyl capryloylcaprylamide exerts its effects through specific binding interactions with biomolecules. It acts as a direct activator of sphingosine kinase 1, promoting intracellular calcium signaling and epidermal differentiation . This activation leads to changes in gene expression that enhance the skin’s protective functions. Additionally, the compound’s structure allows it to interact with various enzymes, potentially inhibiting or activating them to achieve its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydroxyisopropyl capryloylcaprylamide can change over time. Studies have shown that the compound remains stable under certain conditions, maintaining its protective properties over extended periods . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that the compound can sustain its beneficial effects on skin cells over time, contributing to its potential as a long-term skin-protecting agent.

Dosage Effects in Animal Models

The effects of dihydroxyisopropyl capryloylcaprylamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance skin protection and promote cellular health without adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative effects.

Metabolic Pathways

Dihydroxyisopropyl capryloylcaprylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. The compound’s structure allows it to participate in acylation reactions, contributing to its role in skin protection . These metabolic interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment in which the compound operates.

Transport and Distribution

Within cells and tissues, dihydroxyisopropyl capryloylcaprylamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as the skin . The compound’s distribution is crucial for its effectiveness as a skin-protecting agent, ensuring that it reaches the areas where it can exert its beneficial effects.

Subcellular Localization

Dihydroxyisopropyl capryloylcaprylamide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is essential for its interaction with key biomolecules and its ability to exert its protective effects on the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves acylation reactions where caprylic acid (octanoic acid) is introduced . The process may also involve the use of ammonia or alkyl and alkanol amines to form the amide bond .

Industrial Production Methods: In industrial settings, the production of dihydroxyisopropyl capryloylcaprylamide involves large-scale chemical reactions under controlled conditions. The use of preparative high-performance liquid chromatography (prep-HPLC) is common for the isolation and purification of the compound . This method ensures the production of high-purity dihydroxyisopropyl capryloylcaprylamide suitable for use in cosmetic formulations.

Chemical Reactions Analysis

Types of Reactions: K6PC-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxy and amide groups in the compound .

Common Reagents and Conditions: Common reagents used in the reactions of dihydroxyisopropyl capryloylcaprylamide include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of dihydroxyisopropyl capryloylcaprylamide depend on the specific reaction conditions. For example, oxidation reactions may produce corresponding ketones or aldehydes, while substitution reactions may result in the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dihydroxyisopropyl capryloylcaprylamide include other amides of fatty acids, such as stearamides and cocamides . These compounds share similar chemical structures and functionalities but differ in the specific fatty acid components and the presence of additional functional groups.

Uniqueness: K6PC-5 is unique due to its specific combination of hydroxy, isopropyl, and capryloyl groups, which contribute to its distinct chemical properties and skin-protecting effects . This uniqueness makes it a valuable ingredient in cosmetic formulations, providing benefits that may not be achieved with other similar compounds.

Properties

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVFCHCRBGGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997113
Record name N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756875-51-1
Record name Dihydroxyisopropyl capryloylcaprylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756875511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROXYISOPROPYL CAPRYLOYLCAPRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UO46U4GM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K6PC-5
Reactant of Route 2
K6PC-5
Reactant of Route 3
K6PC-5
Reactant of Route 4
K6PC-5
Reactant of Route 5
K6PC-5
Reactant of Route 6
K6PC-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.